Nitrofenac

Description

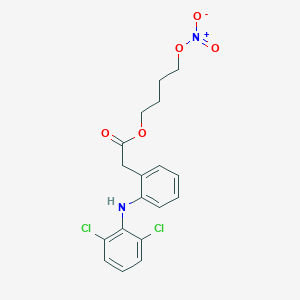

Structure

3D Structure

Properties

CAS No. |

154766-10-6 |

|---|---|

Molecular Formula |

C18H18Cl2N2O5 |

Molecular Weight |

413.2 g/mol |

IUPAC Name |

4-nitrooxybutyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |

InChI |

InChI=1S/C18H18Cl2N2O5/c19-14-7-5-8-15(20)18(14)21-16-9-2-1-6-13(16)12-17(23)26-10-3-4-11-27-22(24)25/h1-2,5-9,21H,3-4,10-12H2 |

InChI Key |

CQVHWLHWUZRTQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |

Synonyms |

2-((2,6-dichlorophenyl) amino)benzeneacetate-4-hydroxybutylnitric ester nitrofenac |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Analog Development for Nitrofenac

Contemporary Synthetic Routes for Nitrofenac and Related Compounds

The synthesis of this compound, as a derivative of diclofenac (B195802), involves the conjugation of an NO-releasing moiety to the parent NSAID structure. jocpr.comjuit.ac.innih.gov General synthetic approaches for nitroaromatic compounds, a class to which components of this compound belong, often involve nitration reactions. A common method utilizes a mixed acid system of sulfuric and nitric acids to generate nitronium ions (NO₂⁺), which then undergo electrophilic substitution onto aromatic substrates. nih.gov This technique is fundamental in producing basic nitroaromatic structures like nitrobenzene (B124822) and nitrophenols. nih.gov

For this compound specifically, the synthesis typically proceeds through several stages, beginning with readily available aromatic starting materials containing suitable functional groups. smolecule.com Key intermediates are formed, often via electrophilic aromatic substitution reactions. smolecule.com The final stages involve coupling these intermediates with appropriate reagents, such as acylating agents. smolecule.com The defining step in the synthesis of this compound and other NO-releasing NSAIDs is the formation of an ester linkage between the parent NSAID (diclofenac in this case) and an NO-releasing group, such as a nitroxybutyl or nitrosothiol moiety. researchgate.netnih.govnih.govjocpr.com This ester linkage is crucial for the compound's classification as a prodrug designed to release NO in vivo. googleapis.com

Design and Chemical Synthesis of Novel this compound Derivatives and Analogs

Synthetic strategies for creating diclofenac derivatives have explored modifications at various positions. For instance, the functionalization of diclofenac has been attempted, although direct methods can sometimes lead to undesired side reactions like lactam formation. mdpi.com Reducing the carboxylic acid group of diclofenac to a primary alcohol before further functionalization has been investigated as a way to circumvent such issues and allow for the introduction of different groups. mdpi.com

Ester Prodrug Strategies for Modulated Nitric Oxide Release

A significant area of this compound analog development focuses on ester prodrug strategies to achieve modulated nitric oxide release. This compound is designed as a prodrug where the NO-releasing nitroxybutyl group is linked to diclofenac via an ester bond. researchgate.netnih.govnih.govjocpr.com This ester linkage is intended to be cleavable in vivo, releasing both the parent drug (diclofenac) and nitric oxide. googleapis.com

The rationale behind this approach is to leverage the protective effects of NO on the gastrointestinal mucosa, thereby reducing the ulcerogenic potential commonly associated with traditional NSAIDs that inhibit prostaglandin (B15479496) synthesis. researchgate.netnih.govnih.govjocpr.comnih.gov The controlled release of NO from these ester prodrugs is a key design feature, aiming to provide therapeutic benefits without the systemic hypotensive effects that can be associated with uncontrolled NO release. googleapis.com Studies have shown that ester-containing NO-NSAIDs, including those derived from diclofenac, exhibit promising oral absorption and NO-releasing capabilities. researchgate.netnih.gov The stability of these ester prodrugs at different pH levels and in plasma is a critical factor in their design and evaluation, influencing their absorption and the timing of NO release. mdpi.com

Structure-Guided Derivatization for Enhanced Bioactivity Profiles

While the broad concept of structure-guided design is applied in medicinal chemistry to optimize compound properties nih.govnih.govexcli.de, specific detailed research findings on the structure-guided derivatization of this compound to enhance its intrinsic bioactivity (such as increased COX selectivity or potency) beyond the benefits conferred by NO release are not extensively detailed in the provided search results.

Elucidation of Molecular and Cellular Mechanisms of Nitrofenac Action

Investigation of Nitric Oxide (NO) Release Kinetics and Pathways

The release of nitric oxide from NO-releasing NSAIDs like Nitrofenac is a key aspect of their pharmacological activity. This process can involve both enzymatic and non-enzymatic mechanisms, and the detection and quantification of NO and its metabolites in biological systems are crucial for understanding its kinetics and pathways.

Enzymatic and Non-Enzymatic Mechanisms Governing NO Generation

Nitric oxide can be generated in biological systems through both enzymatic and non-enzymatic pathways. Enzymatically, NO is primarily synthesized by nitric oxide synthases (NOS), which convert L-arginine into NO and L-citrulline. ijbs.com There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS), each with distinct roles and locations. ijbs.com iNOS produces large amounts of NO and is often associated with inflammatory responses, while eNOS and nNOS produce lower levels of NO involved in signaling.

Non-enzymatic generation of NO can occur through the reduction of nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-). ijbs.comecronicon.net This pathway can be particularly important in conditions of hypoxia and low pH, where NOS activity may be compromised. ijbs.comecronicon.net The reduction of nitrite to NO can be catalyzed by various endogenous compounds, including ascorbate, hemoglobin, myoglobin, xanthine (B1682287) oxidoreductase, and polyphenols. ecronicon.net Additionally, organic nitrates, like the moiety attached to diclofenac (B195802) in this compound, can release NO. ecronicon.net The release of NO from such compounds can involve chemical reduction.

While the specific mechanisms by which this compound releases NO are not detailed in the provided snippets, the general principles of NO generation from organic nitrates and the interplay between enzymatic and non-enzymatic pathways in biological systems are relevant to understanding how this compound exerts its effects. The slow release of NO from NO-NSAIDs is noted to lead to subtle changes in the pharmacological activity profile compared to the parent NSAIDs. nih.gov

Quantitative Methodologies for NO Metabolite Detection in Biological Systems

Due to the extremely short half-life of nitric oxide in biological systems, its direct detection and quantification are challenging. nih.govresearchgate.netnih.gov Therefore, the assessment of NO production and bioavailability often relies on the measurement of its stable metabolites, primarily nitrite (NO2-) and nitrate (NO3-). nih.govresearchgate.net

Various quantitative methodologies have been developed for detecting and quantifying NO metabolites in biological samples, including blood, plasma, and tissues. nih.govresearchgate.net The Griess assay is a classic spectrophotometric method used to estimate the levels of nitrite and nitrate. researchgate.netresearchgate.net This method involves the reduction of nitrate to nitrite, followed by a reaction with Griess reagent to form a colored azo dye, which can be quantified spectrophotometrically. researchgate.netresearchgate.net

Other methods for detecting nitrofuran metabolites, which are structurally related to the nitro moiety in this compound, include HPLC-MS/MS, UPLC-MS/MS, ELISA, and flow injection chemiluminescence (FI-CL). mdpi.com While these methods are discussed in the context of nitrofuran metabolites, the principles of using highly sensitive techniques to detect and quantify small molecules and their derivatives in complex biological matrices are applicable to the study of this compound and its NO-releasing properties. Sample preparation is a critical step in these methodologies to preserve the integrity of the metabolites and prevent the artificial creation of NO products. nih.gov The accurate detection and quantification of NO metabolites in multiple compartments are considered crucial for understanding NO biochemistry and its role in health and disease. nih.govnih.gov

Ligand-Target Interactions and Binding Profiling at the Molecular Level

The pharmacological effects of this compound are also mediated through the interaction of the molecule (both the intact compound and potentially its breakdown products, including diclofenac and released NO) with various biological targets. Understanding these ligand-target interactions at the molecular level is essential for elucidating its mechanism of action.

Specific Receptor and Enzyme Binding Dynamics (e.g., Muscarinic Receptors, Cyclooxygenases, Interleukin-β)

This compound, as a derivative of diclofenac, is known to interact with cyclooxygenase (COX) enzymes. Diclofenac is a non-selective COX inhibitor, affecting both COX-1 and COX-2 activity. researchgate.netresearchgate.net this compound has been shown to suppress cyclooxygenase 1 activity to a similar extent as diclofenac. researchgate.net Studies have indicated that inhibition of both COX-1 and COX-2 may be required for NSAID-induced gastric injury. researchgate.net

Molecular docking simulations have been employed to investigate the potential binding dynamics of compounds, including those structurally related to this compound, with various biological targets. These studies can provide insights into the possible interactions at the molecular level. For instance, docking analysis has suggested that certain related structures could interact with muscarinic receptors and interleukin-β, in addition to other targets. researchgate.net

Interleukin-1 beta (IL-1β) is a pro-inflammatory cytokine that plays a central role in immune and inflammatory responses. mdpi.comwikipedia.org It binds to the type 1 IL-1 receptor (IL-1R1), leading to the formation of a complex with the IL-1 receptor accessory protein (IL-1RAcP) and the activation of downstream signaling pathways, including NF-κB. mdpi.com IL-1β is processed by caspase-1, which is activated by inflammasomes. wikipedia.orgmdpi.com The ability of NO-NSAIDs to inhibit caspase-1 activity and reduce IL-1β formation has been suggested as a possible explanation for their reduced gastric damaging effect and enhanced anti-inflammatory effects. nih.gov

The interaction between inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has also been investigated. iNOS has been shown to specifically bind to and S-nitrosylate COX-2, enhancing its catalytic activity. jhu.edu This synergistic interaction between two inflammatory mediators could be relevant in understanding the broader cellular effects of compounds that influence both NO levels and COX activity.

Molecular docking and simulation studies are valuable tools for predicting ligand-target interactions and understanding the structural basis of binding, including the identification of binding sites and the evaluation of binding energy and stability. frontiersin.orgmdpi.comjosa.ro These computational approaches can complement experimental studies to provide a more comprehensive picture of how this compound interacts with its biological targets.

Macromolecular Association Kinetics (e.g., Serum Albumin Interactions)

Upon administration, drugs interact with plasma proteins, particularly human serum albumin (HSA), which is the most abundant protein in blood plasma. mdpi.com These interactions play a significant role in drug distribution, metabolism, and elimination. mdpi.com The binding of drugs to serum albumin is characterized by binding sites and association constants. nih.gov

Studies on the binding of diclofenac, the parent compound of this compound, to human serum albumin have shown the presence of specific binding sites. nih.gov Equilibrium dialysis studies indicated two classes of sites on HSA for diclofenac binding, with different association constants. nih.gov Circular dichroism data confirmed the evidence of two specific binding sites. nih.gov

The interaction of NSAIDs with HSA is a subject of ongoing research to fully understand the phenomena. mdpi.com High-field solution Nuclear Magnetic Resonance (NMR) spectroscopy has been applied to compare the strength of interaction of various NSAIDs, including diclofenac, with albumin. mdpi.com These studies can provide insights into the affinity of the drugs for the protein and identify the specific sites on the drug molecules that are more involved in the interaction. mdpi.com

The kinetics of drug binding to human serum albumin can be influenced by various factors, including the presence of other molecules like free fatty acids, which can exhibit allosteric and competitive inhibition at binding sites. nih.gov Understanding the macromolecular association kinetics of this compound with serum albumin is important for predicting its pharmacokinetic behavior in the body. While specific kinetic data for this compound binding to albumin is not provided, the studies on diclofenac and other NSAIDs offer a framework for understanding these interactions. The effect of serum albumin on binding constants has been observed in studies using techniques like surface plasmon resonance (SPR). rsc.org

Cellular Modulatory Pathways Influenced by this compound and Nitric Oxide

The effects of this compound extend beyond direct target binding, influencing various cellular modulatory pathways, primarily through the release of nitric oxide. Nitric oxide is a versatile signaling molecule involved in a wide range of physiological and pathological processes. ijbs.comnih.gov

One of the principal receptors for NO is soluble guanylyl cyclase (sGC), which, upon binding of NO to its heme moiety, is activated and increases the intracellular levels of cyclic guanosine (B1672433) 3',5'-monophosphate (cGMP). drugbank.com Elevated cGMP levels can then activate protein kinase G (PKG), leading to various downstream effects, including vasodilation and modulation of smooth muscle contractility. drugbank.com The NO-sGC-cGMP signaling pathway is involved in regulating endothelial cell permeability, gene expression, platelet aggregation, and vascular tone. ecronicon.net

Nitric oxide can also exert its effects through mechanisms independent of sGC and cGMP, such as S-nitrosylation of proteins, where an NO group is added to reactive cysteine thiols. nih.gov This post-translational modification can alter protein stability, activity, and localization, regulating multiple signal transduction pathways. nih.gov

This compound, by releasing NO, can influence pathways related to inflammation and tissue repair. NO-releasing NSAIDs, despite suppressing cyclooxygenase activity, have been shown to accelerate ulcer healing. researchgate.net Mechanisms underlying the protective effects of NO in the stomach include vasodilation of local mucosal blood vessels, inhibition of leukocyte adhesion, and inhibition of caspase enzyme activity. nih.govjocpr.com Inhibition of leukocyte adhesion may involve the reduction of transduction via the NF-κB pathway, which is important for the expression of leukocyte adhesion molecules. jocpr.com

NO is also involved in modulating cellular function, acting as a cellular messenger or, in excess quantities, as a pro-oxidant. ecronicon.net It can interact with superoxide (B77818) anion to form peroxynitrite, a potent oxidant that can cause tissue injury. ecronicon.netnih.gov Peroxynitrite can lead to lipid peroxidation and nitrosylation of proteins, disrupting signal transduction pathways. nih.gov

The ability of NO-NSAIDs to influence cytokine production is another aspect of their cellular modulation. As mentioned earlier, they can inhibit caspase-1 activity, thereby reducing the formation of pro-inflammatory IL-1β. nih.gov This action may contribute to their enhanced anti-inflammatory effects. nih.gov

Inflammatory Cascade Modulation and Related Enzyme Regulation (e.g., Inducible Nitric Oxide Synthase)

Inflammation is a complex cascade involving various mediators and enzymes. The inflammatory response is triggered by harmful stimuli and involves the recruitment of immune cells and the production of pro-inflammatory molecules oncotarget.comnih.gov. Nitric oxide plays diverse roles in inflammation, acting as both a mediator and a regulator researchgate.netrndsystems.comtexilajournal.com. Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of NO in response to inflammatory stimuli like cytokines and bacterial pathogens rndsystems.comnih.govnih.gov.

Research indicates that NO-releasing NSAID derivatives, including this compound, can influence the inflammatory cascade. This compound has been shown to suppress carrageenan-induced rat hindpaw oedema with a potency similar to that of diclofenac, indicating comparable anti-inflammatory efficacy in this model of acute inflammation nih.gov. Studies on nitroflurbiprofen, another nitro-derivative of an NSAID, have demonstrated its ability to inhibit the induction of nitric oxide synthase caused by lipopolysaccharide administration in rat neutrophils, an effect attributed to the released NO univr.itnih.gov. This suggests that NO released from these compounds can modulate iNOS activity or expression, thereby influencing NO production during inflammation.

The regulation of iNOS is primarily at the transcriptional level, but also involves post-transcriptional, translational, and post-translational mechanisms affecting protein stability, dimerization, and cofactor binding nih.gov. Overproduction of NO by iNOS can be cytotoxic nih.gov. The ability of NO-releasing compounds to influence iNOS induction or activity suggests a potential mechanism by which they can modulate the inflammatory response.

Data from studies comparing this compound and diclofenac in models of chronic inflammation, such as adjuvant-induced arthritis in rats, have shown similar therapeutic efficacy in inhibiting arthritis development patsnap.comnih.gov. The improved gastrointestinal tolerability observed with this compound in these studies has been attributed to the release of nitric oxide, which plays a protective role in maintaining tissue integrity jocpr.compatsnap.comnih.gov.

While the direct effect of this compound on iNOS regulation has been explored in the context of its NO-releasing property, the precise molecular mechanisms by which the released NO modulates the inflammatory cascade, including its interaction with iNOS and other enzymes involved in inflammation, are subjects of ongoing research.

Cellular Responses to Exogenous NO Donors in Research Models

Exogenous NO donors are compounds that release nitric oxide, either spontaneously or through metabolic processes, and are used in research to study the diverse effects of NO on cellular functions nih.govresearchgate.net. Studies using conventional NO donors have provided insights into how cells respond to elevated levels of NO, which can be relevant to understanding the effects of NO-releasing compounds like this compound.

Nitric oxide is a highly reactive molecule that can diffuse across cell membranes and interact with various biological targets, including heme groups, metal clusters, and sulfhydryl groups rndsystems.com. These interactions can lead to a wide range of cellular effects, including modulation of enzyme activity, changes in gene expression, and alterations in cellular signaling pathways.

Research using NO donors has demonstrated their influence on cellular processes relevant to inflammation and tissue repair. For instance, NO donors have been shown to accelerate the healing of experimentally induced gastric ulcers in rats nih.govresearchgate.net. This effect is in contrast to traditional NSAIDs like diclofenac, which can impair ulcer healing nih.gov. This beneficial effect of NO is attributed to its roles in gastrointestinal mucosal defense, including maintaining mucosal blood flow and integrity researchgate.netresearchgate.net.

NO donors have also been shown to affect cellular apoptosis. Low levels of NO have been reported to inhibit cell apoptosis by inactivating caspases, enzymes involved in programmed cell death nih.gov. This anti-apoptotic effect of released NO may contribute to the tissue-sparing properties observed with NO-releasing NSAIDs nih.govjocpr.com.

Furthermore, NO donors can influence cellular proliferation and migration, processes crucial for tissue repair and wound healing nih.gov. Studies have indicated that NO-releasing compounds can enhance collagen deposition at inflammatory sites, suggesting an acceleration of the healing process nih.gov.

The cellular responses to exogenous NO donors are complex and context-dependent, varying with the concentration of NO, the duration of exposure, and the specific cell type. Research models utilizing NO donors help to dissect the specific contributions of NO to various physiological and pathological processes, providing a framework for understanding the effects of compounds like this compound that deliver NO to biological systems.

Below is a summary of research findings on the effects of this compound and related compounds on inflammatory markers and enzymes:

| Compound | Model | Effect on Inflammation Marker/Enzyme | Finding | Source |

| This compound | Carrageenan-induced rat hindpaw oedema | Oedema volume | Suppressed oedema with potency similar to diclofenac. | nih.gov |

| This compound | Adjuvant-induced arthritis (rats) | Arthritis development | Significantly inhibited arthritis development, similar to diclofenac. | patsnap.comnih.gov |

| Nitroflurbiprofen | LPS-induced rat neutrophils | Inducible Nitric Oxide Synthase (iNOS) induction | Inhibited iNOS induction. | univr.itnih.gov |

| Ibuprofen | LPS and INFgamma treated glial cells | iNOS activity and protein levels | Reduced iNOS activity and protein levels. | nih.gov |

| NO Donors | Experimentally induced gastric ulcers (rats) | Ulcer healing | Accelerated healing. | nih.govresearchgate.net |

| NO Donors | Gastric mucosa | Caspase 1 and 3 activity | Low levels of NO inhibit caspase activity. | nih.gov |

Note: This table summarizes findings related to inflammatory modulation and enzyme regulation. It is not exhaustive and focuses on the mechanisms discussed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Experimental Approaches to Structure-Activity Relationship Elucidation (In Vitro Studies)

In vitro studies play a significant role in experimentally elucidating the SAR of compounds like Nitrofenac. These studies involve testing the compound and its structural analogs in controlled laboratory settings, often using cell lines or isolated enzymes, to assess their biological activity nih.govnih.gov. By comparing the activities of compounds with slight structural variations, researchers can infer the contribution of specific functional groups or structural features to the observed effects.

Impact of Nitroxybutyl Ester Modification on Biological Activity

The most notable structural modification in this compound compared to diclofenac (B195802) is the addition of a nitrooxybutyl ester group ontosight.ai. This modification is designed to influence the compound's properties and potentially its interaction with biological targets. Studies comparing this compound to diclofenac have investigated the impact of this nitrooxybutyl moiety on various activities, such as cyclooxygenase (COX) inhibition and effects on gastric mucosa researchgate.netresearchgate.net.

Research has shown that this compound suppresses cyclooxygenase 1 activity to a similar extent as diclofenac in vitro researchgate.netresearchgate.net. However, the nitrooxybutyl modification has been explored in the context of potentially improving gastrointestinal tolerability, a known issue with traditional NSAIDs like diclofenac researchgate.netresearchgate.netresearchgate.net. Studies on similar nitrooxybutyl derivatives of other NSAIDs, such as flurbiprofen (B1673479) and ketoprofen, have compared their ulcerogenic and anti-inflammatory properties to the parent compounds in experimental models researchgate.netresearchgate.net. These studies suggest that incorporating a nitroxybutyl moiety can influence the local effects of the compound, potentially by releasing nitric oxide (NO), which has protective effects on the gastric mucosa and can accelerate ulcer healing researchgate.netresearchgate.net.

Positional Effects of Nitro Groups on Functional Responses

While this compound itself contains a nitrooxy group as part of the ester modification, the positional effects of nitro groups on the activity of various nitro compounds have been widely studied and provide a relevant context for understanding the potential influence of the nitro moiety in this compound. The position of a nitro group on an aromatic ring can significantly impact a compound's biological activity due to its strong electron-withdrawing nature, which affects electron distribution and reactivity nih.gov.

Studies on different classes of nitro compounds have demonstrated the importance of nitro group position. For instance, in some benzodiazepine (B76468) derivatives, a nitro group at the 7-position enhances therapeutic action nih.gov. In nitrofuran compounds, the presence of a nitro group at the C-5 position in the furan (B31954) ring is essential for antibacterial activity nih.govresearchgate.net. Research on nitro group-containing chalcones has shown that the position of the nitro group influences anti-inflammatory and vasorelaxant activities, with ortho-positioned nitro groups demonstrating pronounced anti-inflammatory effects in some cases mdpi.com. Similarly, studies on benzimidazole (B57391) derivatives have indicated that the position of a nitro group, such as at the C5 or C6 position, can play a crucial role in anti-inflammatory and other activities mdpi.com. The electron-withdrawing effect of the nitro group can influence interactions with biological targets, including hydrogen bond formation nih.gov.

Computational Methodologies for Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR

Computational methodologies, particularly Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, are powerful tools used in conjunction with experimental data to build predictive models and gain deeper insights into the relationship between chemical structure and biological activity toxmed.itmdpi.com. These methods utilize molecular descriptors to quantify structural and physicochemical properties and correlate them with observed activities researchgate.netplos.orggithub.io.

Predictive Modeling for Novel Compound Activity

Identification of Key Molecular Descriptors and Features Correlating with Activity

A key aspect of QSAR and 3D-QSAR analyses is the identification of molecular descriptors and structural features that significantly correlate with biological activity researchgate.netplos.orgjustia.com. Molecular descriptors can represent various properties, including electronic, steric, and lipophilic characteristics researchgate.netplos.orggithub.io. By analyzing which descriptors are most influential in the QSAR models, researchers can gain insights into the structural requirements for activity and identify key features that contribute to the compound's interaction with its biological target researchgate.netnih.govjustia.com.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structure of the molecules and their interactions with a putative binding site nih.govnih.gov3d-qsar.comresearchgate.net. These methods can provide contour maps that visually represent the regions around the molecule where specific molecular fields (e.g., steric or electrostatic) are important for activity nih.gov. This can help in understanding the preferred binding mode and designing new compounds with improved activity nih.govnih.gov.

Compound Names and PubChem CIDs

Here is a table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

| Compound Name | PubChem CID |

| This compound | 132976 nih.gov |

| Diclofenac | 3033 ctdbase.org |

| Flurbiprofen | 3343 justia.com |

| Ketoprofen | 3826 justia.com |

| Misoprostol | 5281137 justia.com |

| Nabumetone | 4409 justia.com |

| L745,337 | 9933149 justia.com |

| Nitrofen | 15787 nih.gov |

| Nitrofurantoin | 6537 justia.com |

| Gabapentin | 3446 justia.com |

| Nitroparacetamol (NCX-701) | 93510135 researchgate.net |

| CDDO-Me | 44458161 nih.gov |

| NPD-0227 | Not found in search results |

Interactive Data Table Example (Illustrative - Data not directly available for this compound SAR from search results):

Computational Chemistry and in Silico Modeling Applied to Nitrofenac

Molecular Docking Simulations of Ligand-Receptor Interactions

Molecular docking is a widely used computational technique in modern drug design to predict the preferred orientation of a ligand, such as Nitrofenac, when bound to a protein target. ajprd.comresearchgate.net This method helps in understanding the potential interactions at the molecular level and estimating the binding affinity between the ligand and the receptor. ajprd.comresearchgate.net

Prediction of Binding Affinities and Molecular Interaction Profiling with Target Proteins

Molecular docking simulations are employed to predict the binding affinities of this compound with various target proteins. ajprd.comresearchgate.net The docking score, often expressed in kcal/mol, serves as an indicator of the binding energy and the strength of the ligand-receptor interaction. ajprd.com Studies involving derivatives of related compounds, such as nitrofurans, have shown docking scores ranging from -5.9 to -8.8 Kcal/mol against targets like E. coli nitroreductase (1YLU). ajprd.comresearchgate.net These simulations can identify specific amino acids within the protein's active site that interact with the ligand, such as glutamic acid (GLU), arginine (ARG), serine (SER), glutamine (GLN), and lysine (B10760008) (LYS). ajprd.comresearchgate.net Understanding these interactions helps in profiling how this compound might bind to and potentially modulate the activity of target proteins.

Conformational Analysis and Binding Pose Characterization

Conformational analysis is an essential part of molecular docking, as it involves exploring the different possible three-dimensional structures (conformations) of this compound to find the most stable and likely orientation within the binding site of a target protein. Characterizing the binding pose involves determining the precise position and orientation of this compound when bound to the receptor, as well as identifying the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex. While specific details for this compound were not extensively found in the search results, related studies on molecular docking emphasize the importance of selecting the best-docked proteins based on ligand binding position and fitness function score comparisons. ajprd.com The quality of the binding pose is often evaluated, sometimes indicated by ratings such as good, fair, or low. mdpi.com

Quantum Mechanics and Density Functional Theory (DFT) Applications

Quantum mechanics and Density Functional Theory (DFT) calculations provide a more in-depth understanding of the electronic structure and reactivity of molecules like this compound at an atomic and subatomic level. DFT methods, such as B3LYP, are commonly used to optimize molecular geometry and calculate various parameters that offer insights into chemical reactivity and properties.

Electronic Structure and Reaction Mechanism Investigations

DFT calculations can be applied to investigate the electronic structure of this compound, providing details about electron distribution, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential. This information is crucial for understanding how the molecule might behave in chemical reactions and interact with biological systems. Furthermore, quantum mechanical studies, including those utilizing DFT, are valuable for elucidating reaction mechanisms. arxiv.orgnih.govnih.gov While direct studies on this compound's reaction mechanisms using these methods were not prominently featured, the application of DFT in studying reaction pathways and the influence of electronic structure on reactivity is well-established in computational chemistry. nih.govnih.govcompchem.nlfrontiersin.org These methods can help determine the feasibility and pathways of chemical transformations that this compound might undergo, such as metabolism or degradation.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction Methodologies

Predicting the ADMET properties of drug candidates early in the discovery process is critical for reducing the high failure rates in drug development. scbdd.comnih.gov In silico ADMET prediction methodologies utilize computational models to estimate how a compound will be absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxicity. scbdd.comnih.govgreenstonebio.comens.fr

Development and Validation of Predictive Models for Pharmacokinetic Properties

The development and validation of predictive models for pharmacokinetic properties, including those relevant to ADMET, are key aspects of in silico studies. ontosight.ainih.govjustia.comchemrxiv.org These models are often built using large datasets of known compounds and their experimental ADMET profiles, employing machine learning and statistical techniques. scbdd.comnih.govgreenstonebio.comens.fr While specific details on the development and validation of models specifically for this compound's pharmacokinetic properties were not found, studies on other compounds and general ADMET prediction platforms highlight the methodologies used. Predictive ADMET tools can estimate various endpoints, including physicochemical properties, ADME endpoints, and toxicity endpoints. scbdd.comgreenstonebio.com The goal is to identify patterns linking structural features of molecules to their ADMET behavior, allowing for the prediction of these properties for new or untested compounds like this compound. nih.govens.fraurigeneservices.com Validation of these models is typically performed by comparing predicted values to experimental data for a test set of compounds. aurigeneservices.com

Application in Early-Stage Research for Compound Prioritization

In early-stage research, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are valuable tools for prioritizing compounds. These techniques help in understanding the potential interactions of a compound with biological targets and correlating structural features with observed activities.

Molecular docking simulations have been utilized to investigate the potential mechanism of activity of this compound, exploring its possibilities for binding to biological targets such as albumin, muscarinic receptors, and interleukin-β. researchgate.net Such studies can provide insights into how this compound might exert its effects and help prioritize further investigation into specific interaction pathways. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies, often used in conjunction with molecular docking, aim to build predictive models that link chemical structure to biological activity. While specific detailed QSAR studies solely focused on this compound were not extensively detailed in the search results, QSAR analyses have been widely applied to related nitroaromatic and nitrofuran derivatives to explore their activities, such as antibacterial and antitubercular potential, and predict toxicity aimspress.comnih.govmdpi.comnih.gov. These studies on related nitrogenous compounds demonstrate the applicability of QSAR in identifying structural features that contribute to desired (or undesired) biological effects, a methodology that can be directly applied to this compound and its analogs for prioritization in research. aimspress.comnih.govmdpi.com The use of various descriptors, including topological, structural, and electronic parameters, in these QSAR studies helps to elucidate the molecular requirements for activity. aimspress.comnih.gov

In silico modeling frameworks are also being developed to predict the behavior of compounds, such as permeation across biological barriers. Studies involving diclofenac (B195802), the parent compound of this compound, have utilized in silico models to describe and predict its permeation in in vitro systems uni-saarland.denih.gov. This type of modeling can be extended to this compound to predict its absorption and distribution characteristics, aiding in the prioritization of research based on predicted pharmacokinetic profiles.

The application of these computational techniques allows researchers to filter large sets of compounds, focusing experimental efforts on those with the most promising predicted properties or activities, thereby accelerating the early stages of research and compound prioritization.

Cheminformatics and Bioinformatics Approaches in this compound Research

Cheminformatics and bioinformatics provide powerful computational frameworks for analyzing large datasets of chemical and biological information, offering a broader context for understanding individual compounds like this compound.

Cheminformatics approaches involve the analysis of chemical data, including the structural properties and distribution of compounds within chemical space. These methods are used to compare chemical libraries, identify structural patterns, and understand the diversity of compound sets mdpi.com. Analyzing the cheminformatics profile of this compound in comparison to known active or inactive compounds can provide insights into its potential properties and guide the search for similar or novel structures with desired characteristics. Cheminformatics analysis has also been applied to study the structure-activity landscape of environmental chemicals, providing methods to understand how structural changes relate to changes in biological activity across multiple targets biorxiv.org.

Bioinformatics, on the other hand, focuses on the analysis of biological data, such as genetic sequences, protein structures, and biological pathways. The interplay between compounds and biological systems can be investigated using bioinformatics tools. For instance, bioinformatics approaches are being used to understand drug-microbiome interactions, including how microbial enzymes can metabolize or reactivate compounds researchgate.net. Given that diclofenac metabolites can be reactivated by microbial β-glucuronidases in the gut, bioinformatics analysis of microbial metabolic pathways could be relevant to understanding the behavior and potential effects of this compound, particularly if it undergoes similar metabolic transformations researchgate.net.

The integration of cheminformatics and bioinformatics allows for a more comprehensive understanding of a compound's potential biological impact by connecting its chemical structure to biological targets and pathways, as well as considering the influence of biological systems like the microbiome.

Advanced Analytical Methodologies for Nitrofenac Research and Development

Development and Validation of Quantitative Analytical Techniques for Nitrofenac and its Metabolites

Accurate and sensitive quantitative analytical techniques are fundamental for studying the properties and fate of this compound and its related compounds. High-performance liquid chromatography (HPLC) has been employed for the determination of this compound, diclofenac (B195802) (a metabolite), and other metabolites in plasma. A developed HPLC method utilized a C8 column with a mobile phase of acetonitrile/water (50/50 v/v) adjusted to pH 3.3 with glacial acetic acid, employing UV detection at 275 nm for this compound and 280 nm for diclofenac. This method demonstrated a detection limit of 25 ng/mL for the drugs in plasma. capes.gov.brresearchgate.net

The metabolism of this compound in rats has been shown to produce diclofenac (approximately 23%) and other metabolites. capes.gov.brresearchgate.net Quantitative analysis of these metabolites is crucial for understanding the metabolic pathways and potential activity of the breakdown products.

Hyphenated Techniques (e.g., HPLC-MS/MS) for Metabolite Quantification

Hyphenated techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are powerful tools for the quantification of compounds and their metabolites in complex biological matrices due to their high sensitivity and selectivity. LC-MS/MS is considered the method of choice for detecting multiple components simultaneously. spectroscopyworld.com This technique allows for the detection of specific compounds based on their retention time, parent mass, and fragmentation pattern. spectroscopyworld.com

LC-MS/MS methods have been developed and validated for the quantitative determination of various metabolites in biological samples. For instance, UHPLC-MS/MS has been used for the accurate quantitation of nitrofuran metabolites in seafood, demonstrating limits of quantitation as low as <0.05 µg/kg. thermofisher.comresearchgate.net Another validated LC/ESI/MS/MS method for determining nitrofurans and their metabolites in fish muscle achieved limits of quantification lower than 1.0 μg/kg for the metabolites. jfda-online.com These examples highlight the capability of LC-MS/MS in achieving the low detection limits required for metabolite analysis.

The sensitivity of LC-MS/MS is significantly higher than LC-MS when screening for multiple compounds, being 20–100 times more sensitive. spectroscopyworld.com The tandem mass spectrometry aspect provides a second filtering process, enhancing specificity and reducing background interference from the sample matrix. spectroscopyworld.com

Spectroscopic and Chromatographic Characterization of this compound Derivatives

Spectroscopic and chromatographic techniques are essential for the characterization and structural elucidation of this compound and its derivatives. Chromatographic methods, such as HPLC and gas chromatography (GC), are used to separate compounds in a mixture. cdc.gov Various detectors can be coupled with GC and HPLC, including UV, mass spectrometry (MS), and others like NPD, ECD, and FID. cdc.gov HPLC with UV detection is a common approach for analyzing nitrobenzene (B124822) compounds in water. cdc.gov

Application of IR, NMR, and Mass Spectrometry for Structural Elucidation

Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable spectroscopic techniques for determining the molecular structure of organic compounds. slideshare.netkarary.edu.sd

Mass Spectrometry (MS): MS provides information about the molecular weight of a compound and can be used to determine its molecular formula. karary.edu.sd By ionizing the sample and analyzing the mass-to-charge ratio of the resulting ions, MS helps identify the compound. universalclass.com Fragmentation patterns observed in MS can provide further clues about the structure. clariant.com High-resolution accurate mass (HRAM) spectrometry offers precise detection and helps eliminate false positives. thermofisher.com Tandem mass spectrometry (MS/MS) is particularly useful for reliable routine analysis and can be used for fragmentation experiments to elucidate molecular structure. clariant.comthermofisher.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. karary.edu.sduniversalclass.comlongdom.org It is based on the absorption of infrared radiation by molecules, which causes excitation of their vibrational modes, producing a unique spectral fingerprint. longdom.org IR spectroscopy is non-destructive and can provide both qualitative and quantitative information. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. karary.edu.sdspectroscopyonline.com By analyzing the chemical shifts, peak multiplicities, and integration of signals in NMR spectra (e.g., ¹H NMR and ¹³C NMR), the arrangement of atoms and functional groups can be determined. karary.edu.sdspectroscopyonline.com Two-dimensional (2D) NMR techniques can provide additional insights into connectivity and spatial relationships within the molecule. spectroscopyonline.comnd.edu While less sensitive than MS, NMR offers comprehensive, quantitative, and reproducible data for structural characterization. spectroscopyonline.com

Combining information from IR, NMR, and MS is a standard approach for the comprehensive structural elucidation of organic molecules. slideshare.netkarary.edu.sdclariant.comnd.edu

Bioanalytical Approaches for the Detection and Characterization of Novel Compounds

Bioanalytical approaches are crucial for detecting and characterizing novel compounds, including potential metabolites or derivatives of this compound, within biological matrices. These methods aim to accurately quantify and understand the behavior of analytes in complex biological samples like plasma, serum, or tissue homogenates. mdpi.comnih.gov

Ligand-binding assays (LBAs), such as ELISA, are widely used for the analysis of large molecules in biological samples due to their high sensitivity and broad quantification range. nih.govmdpi.com For smaller molecules and metabolites, LC-MS/MS is a predominant technique in bioanalysis, offering high sensitivity and accuracy. researchgate.netmdpi.com Hybrid methods combining LBAs and LC-MS/MS have become versatile for analyzing complex molecules like antibody-drug conjugates, providing information on both the entire molecule and its derived analytes. mdpi.com

Sample preparation is a critical aspect of bioanalysis, often involving extraction techniques like liquid-liquid extraction to isolate the analytes from the biological matrix. researchgate.netresearchgate.netmdpi.com The choice of solvents and procedures can significantly impact the efficiency of analyte recovery and the reduction of matrix effects. mdpi.com

Bioanalytical methods are validated according to parameters such as selectivity, matrix effect, recovery, linearity, lower limit of quantification (LLOQ), and accuracy and precision. researchgate.net These validation steps ensure the reliability and robustness of the analytical method for its intended purpose, including pharmacokinetic studies and the characterization of novel compounds. capes.gov.brresearchgate.netmdpi.com

Receptor Binding Kinetics and Pharmacodynamic Modeling in Preclinical Research

Quantitative Analysis of Ligand-Receptor Binding Kinetics (Association and Dissociation Rates)

Ligand-receptor binding kinetics describes the dynamic interaction between a drug molecule (ligand) and its molecular target (receptor) over time malvernpanalytical.com. This interaction is characterized by two fundamental rates: the association rate (kon) and the dissociation rate (koff) malvernpanalytical.com. The association rate (kon) quantifies how quickly a ligand binds to its receptor to form a complex, reflecting the likelihood of a binding event upon encounter . The dissociation rate (koff) measures how quickly the ligand-receptor complex breaks apart, indicating the stability of the interaction . These kinetic rates are distinct from the equilibrium dissociation constant (KD), which represents the ratio of koff to kon and is a measure of binding affinity at equilibrium malvernpanalytical.com. While KD indicates how strongly a ligand binds at equilibrium, kon and koff provide insights into the speed and duration of the interaction, which can be crucial for predicting in vivo efficacy and duration of action nicoyalife.comnih.gov.

Nitrofenac has been identified as a COX-2 inhibitor patsnap.com. Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are targets for non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802), from which this compound is derived patsnap.comctdbase.orgresearchgate.net. Understanding the binding kinetics of this compound to COX enzymes would involve determining its kon and koff rates for both COX-1 and COX-2. However, specific quantitative data on these kinetic parameters for this compound were not found in the provided search results.

Development and Application of Non-Equilibrium Binding Kinetic Assays

Traditional binding assays often measure binding at equilibrium to determine affinity (KD) nicoyalife.com. However, non-equilibrium binding kinetic assays are designed to directly measure the rates of association (kon) and dissociation (koff) in real-time malvernpanalytical.comnicoyalife.compepolska.pl. These assays are crucial because a drug's residence time on its target (the reciprocal of koff) can be a better predictor of in vivo efficacy and duration of action than affinity alone, especially for targets with slowオフ-rates nicoyalife.comnih.gov.

Various technologies are employed for non-equilibrium binding kinetic assays, including surface plasmon resonance (SPR), biolayer interferometry (BLI), and kinetic radioligand binding assays malvernpanalytical.comnicoyalife.comnih.gov. These methods allow researchers to monitor the binding and dissociation events in real-time, generating sensorgrams that can be analyzed to calculate kon and koff values malvernpanalytical.compepolska.pl.

While the importance of non-equilibrium binding kinetics is recognized in preclinical research nicoyalife.comnih.gov, specific applications of these assays to study this compound's interaction with its targets were not detailed in the search results.

Correlation between In Vitro Binding Kinetics and Functional Responses

A critical step in preclinical research is to correlate the in vitro binding kinetics of a compound with its functional effects observed in cellular or in vivo models nih.govgoogle.comgoogle.com. The rate and duration of target engagement, as defined by kon and koff, can directly influence the magnitude and duration of the downstream pharmacological response nicoyalife.comnih.gov. For instance, a drug with a slow dissociation rate (long residence time) might produce a more sustained effect even if its affinity is not exceptionally high nicoyalife.com.

Studies on other compounds have demonstrated this correlation. For example, for G protein-coupled receptors (GPCRs), ligand residence time has been shown to correlate with in vivo efficacy nih.gov. Similarly, the kinetics of binding to enzymes like COX can influence the duration of enzyme inhibition and, consequently, the anti-inflammatory or analgesic effects patsnap.com.

While this compound is described as having similar anti-inflammatory properties to its parent drug, diclofenac, in some models and exhibits reduced gastrointestinal toxicity patsnap.com, the direct correlation between its binding kinetics to COX enzymes and these observed functional responses was not quantified or presented in the provided search results.

Integrated Pharmacokinetic-Pharmacodynamic (PKPD) Modeling in Preclinical Contexts

Integrated pharmacokinetic-pharmacodynamic (PKPD) modeling is a powerful tool in preclinical research that combines information about drug exposure (pharmacokinetics, PK) with information about drug effect (pharmacodynamics, PD) to predict the time course of drug action in vivo researchgate.netresearchgate.netcontractlaboratory.com. PK studies describe how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the organism, determining the drug concentration at the site of action over time nuvisan.com. PD studies characterize the relationship between drug concentration at the target site and the resulting biological effect researchgate.net. PKPD modeling integrates these two aspects to build mathematical models that can simulate and predict the drug's effect in vivo based on its PK profile and PD relationship researchgate.netresearchgate.netcontractlaboratory.com.

PKPD modeling is essential for optimizing dosing regimens, predicting efficacy and potential toxicity, and informing the design of clinical trials researchgate.netcontractlaboratory.com. It allows researchers to understand how factors like absorption rate, clearance, and tissue distribution influence the drug's ability to interact with its target and elicit a response nuvisan.com.

This compound has been studied in preclinical models, including investigations into its intestinal permeability and enterohepatic recirculation compared to diclofenac researchgate.netaxionbiosystems.com. These studies provide some pharmacokinetic insights, noting that unlike diclofenac, this compound did not undergo extensive enterohepatic recirculation researchgate.net. However, detailed integrated PKPD modeling specifically linking this compound's concentration profiles to its pharmacodynamic effects (e.g., COX inhibition or anti-inflammatory activity) through quantitative models was not found in the search results. General PKPD modeling concepts are mentioned in the context of other drugs or broader applications researchgate.netresearchgate.netcontractlaboratory.comaxionbiosystems.com.

Predictive Frameworks for In Vivo Receptor Occupancy Based on In Vitro Data

A key application of integrated PKPD modeling is the development of predictive frameworks for in vivo receptor occupancy based on in vitro binding and functional data google.comgoogle.com. By combining in vitro measures of binding affinity (KD) and kinetics (kon, koff) with in vivo PK data, mathematical models can estimate the extent and duration of receptor occupancy in target tissues over time following drug administration.

Predicting receptor occupancy is crucial because the level and duration of target engagement are often directly related to the therapeutic effect nicoyalife.comnih.gov. These predictive frameworks can help researchers determine the dose and dosing frequency required to achieve a desired level of receptor occupancy in vivo, thereby optimizing preclinical study designs and informing initial dose selection for clinical trials.

While the concept of predicting in vivo receptor occupancy from in vitro data is a standard practice in preclinical pharmacology, specific predictive frameworks or models developed for this compound based on its in vitro binding characteristics and in vivo PK were not found in the provided search results.

Receptor Activation Studies Utilizing Label-Free and Impedance-Based Assays

Receptor activation studies aim to understand the functional consequences of ligand binding to a receptor, including downstream signaling events. Traditional methods often rely on labels (e.g., fluorescent or radioactive tags) to detect these events malvernpanalytical.comnanion.de. However, label-free assays offer advantages by allowing real-time monitoring of cellular responses without the potential interference or cost associated with labels malvernpanalytical.comresearchgate.netrsc.org.

Impedance-based assays are a prominent type of label-free technology used in preclinical research to study receptor activation and other cellular responses nih.govresearchgate.netrsc.org. These assays measure changes in the electrical impedance across a layer of cells cultured on electrodes researchgate.netrsc.org. When receptors on the cell surface are activated by a ligand, they can trigger intracellular signaling pathways that lead to changes in cell morphology, adhesion, or barrier function, all of which can be detected as changes in impedance nih.govresearchgate.netrsc.org.

Impedance-based assays are sensitive to subtle changes in cell conformation and can provide quantitative, real-time data on dynamic cellular responses over extended periods researchgate.netrsc.org. They have been applied to study various receptor types, including GPCRs nih.gov.

While label-free and impedance-based assays are valuable tools in preclinical receptor activation studies nih.govresearchgate.netrsc.org, no specific research findings utilizing these techniques to study the receptor activation properties of this compound were identified in the provided search results. The searches provided general information about the application of these assays in preclinical research nih.govresearchgate.netrsc.org.

Future Directions and Emerging Research Avenues for Nitrofenac

Rational Drug Design Principles for Next-Generation Nitric Oxide-Donating Compounds

Optimization Strategies for Ligand-Receptor Interactions and Selectivity

Optimizing ligand-receptor interactions and selectivity is a crucial aspect of designing next-generation NO-donating compounds. This involves understanding how these hybrid molecules interact with their intended biological targets, such as cyclooxygenase (COX) enzymes, and also with other potential off-targets. nih.govmdpi.com Strategies may include modifying the structure of the NSAID component or the linker to influence binding affinity and selectivity for specific COX isoforms (COX-1 vs COX-2) or other relevant proteins. nih.gov Research in this area also considers how the release of NO in the local microenvironment might modulate receptor activity or downstream signaling pathways. nih.gov Achieving high target cell avidity and selectivity is a fundamental goal in the development of biomedical systems, including drug delivery, and is intricately linked to the quantity and presentation of targeting functionalities. rsc.orgaps.orgresearchgate.net

Integration of Green Chemistry Principles in Novel Derivative Synthesis

The synthesis of novel Nitrofenac derivatives and other NO-donating compounds is increasingly incorporating green chemistry principles. This aims to develop more sustainable and environmentally friendly synthetic routes. researchgate.netacs.org Efforts include exploring the use of solid-supported reagents, microwave-assisted reactions, ionic liquids, and solvent-free conditions to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netresearchgate.netwhiterose.ac.uk The application of these principles aligns with a broader movement towards sustainable chemical manufacturing in the pharmaceutical industry. whiterose.ac.uk

Exploration of Novel Biological Targets and Uncharted Signaling Pathways

While traditional NSAIDs primarily target COX enzymes, research into NO-donating NSAIDs suggests they may exert their effects through mechanisms beyond COX inhibition. aacrjournals.org Future research on this compound and its analogues will likely explore novel biological targets and uncharted signaling pathways influenced by the release of NO. aacrjournals.orgnih.govmdpi.comnih.gov This could include investigating interactions with ion channels, matrix metalloproteases, and microRNAs, which have been implicated in inflammatory and degenerative processes. mdpi.com The potential for NO-donating compounds to modulate pathways like NF-κB and Wnt/β-catenin, which are involved in cellular homeostasis and proliferation, is also an area of ongoing investigation. nih.gov Understanding these alternative targets and pathways could reveal new therapeutic opportunities for this compound derivatives in various diseases. mdpi.comnih.gov

Advancements in Computational Modeling Techniques for Chemical Biology Research

Advancements in computational modeling techniques are playing an increasingly important role in chemical biology research applied to compounds like this compound. nih.govwiley.commghpcc.org Techniques such as molecular docking, molecular dynamics simulations, virtual screening, and quantitative structure-activity relationship (QSAR) analysis can be used to predict the binding affinity of this compound derivatives to potential targets, understand their dynamic behavior in biological systems, and guide the design of new compounds with improved properties. mghpcc.orgresearchgate.netnih.govnih.govnih.gov These computational approaches can help researchers prioritize synthesis efforts and gain insights into the molecular mechanisms of action. mghpcc.orgnih.govnih.gov

Methodological Innovations in Molecular and Cellular Biology Research Applied to this compound

Methodological innovations in molecular and cellular biology are essential for advancing the understanding of this compound. Future research will likely leverage advanced techniques to investigate its effects at a deeper level. This includes using techniques to study protein post-translational modifications like S-nitrosylation, which can be influenced by NO release and affect protein function. nih.gov Advanced cell culture models, including co-culture systems and 3D models, can provide more physiologically relevant environments to study the cellular responses to this compound and its derivatives. aacrjournals.org Furthermore, the application of techniques such as transcriptomics, proteomics, and metabolomics can help identify global changes in gene expression, protein profiles, and metabolic pathways in response to treatment with this compound, providing a more comprehensive understanding of its biological effects. mdpi.com

Q & A

Q. How should researchers contextualize this compound’s mechanism within broader inflammatory pathways?

- Methodological Answer : Perform pathway enrichment analysis (e.g., KEGG, Reactome) on transcriptomic/proteomic datasets. Compare this compound’s effects with known NSAIDs using cluster analysis. Use systems biology tools (e.g., Cytoscape) to map interactions between COX inhibition and secondary mediators (e.g., prostaglandins, cytokines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.